Glabrene

Beschreibung

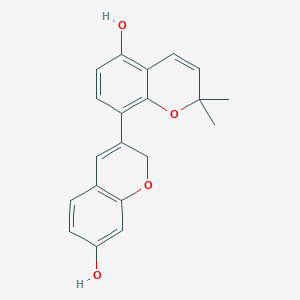

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGYSPUAKQMTNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208715 | |

| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60008-03-9 | |

| Record name | Glabrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60008-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glabrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLABRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 203 °C | |

| Record name | Glabrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glabrene: A Technical Guide to its Phytoestrogenic Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrene, an isoflavonoid found in the roots of Glycyrrhiza glabra (licorice), has emerged as a significant phytoestrogen with potential applications in therapeutic development.[1][2] As a plant-derived compound that mimics the action of endogenous estrogens, this compound exhibits selective affinity for estrogen receptors (ERs) and modulates downstream signaling pathways. This technical guide provides a comprehensive overview of this compound's sources, its functional mechanisms as a phytoestrogen, quantitative activity data, and detailed experimental protocols for its characterization.

Source and Chemical Profile

This compound is a prominent isoflavene constituent of licorice root, a plant with a long history in traditional medicine.[2][3] It is structurally characterized by a 2,2-dimethyl-γ-pyran ring fused to the B ring of the isoflavonoid core.[3] This unique structure contributes to its biological activity and receptor interaction.

Mechanism of Action: Estrogen Receptor Modulation

This compound exerts its phytoestrogenic effects primarily through direct interaction with human estrogen receptors, ERα and ERβ. Upon entering the cell, this compound binds to these receptors, which are typically located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to its dimerization. The activated this compound-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response. Studies indicate that this compound-rich fractions display a predominant agonistic response towards ERα.[4][5]

In addition to the classical genomic pathway, this compound may also be involved in non-genomic signaling. One study indicated that this compound's stimulatory effect on DNA synthesis in vascular cells was not inhibited by the ER antagonist raloxifene, suggesting a potentially different mechanism of action in this context.[6] Furthermore, in bone tissue, this compound has been shown to upregulate the canonical Wnt/β-catenin signaling pathway, a critical pathway for bone formation, thereby preventing osteoporosis in ovariectomized rat models.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The phytoestrogen this compound prevents osteoporosis in ovariectomized rats through upregulation of the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Glabrene: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrene, an isoflavonoid found in the roots of Glycyrrhiza glabra (licorice), has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the structure elucidation, chemical properties, and key biological functions of this compound, with a focus on its estrogenic and tyrosinase inhibitory effects. Detailed experimental methodologies and signaling pathway diagrams are presented to support further research and development.

Structure Elucidation

The structural characterization of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 8a | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 2'' | - | - |

| 3'' | - | - |

| 4'' | - | - |

| 5'' | - | - |

| 6'' | - | - |

| 7'' | - | - |

| 8'' | - | - |

Note: A complete assignment requires further detailed 2D NMR analysis such as COSY, HSQC, and HMBC experiments. The provided data is based on available literature.

Chemical Properties

This compound is a polyphenolic compound with the chemical formula C₂₀H₁₈O₄ and a molar mass of 322.36 g/mol . Its properties are influenced by its isoflavonoid core and the presence of hydroxyl and dimethylpyran groups.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈O₄ | N/A |

| Molar Mass | 322.36 g/mol | N/A |

| Appearance | White powder | [1] |

| Solubility | Data for the related compound glabridin suggests solubility in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) and sparingly soluble in aqueous buffers. Quantitative data for this compound is not readily available. | [2] |

| Stability | Stability studies on the related compound glabridin indicate that it is sensitive to light, pH, and temperature. A dark, dry, and airtight environment is recommended for long-term storage. Specific degradation kinetics and half-life for this compound require further investigation. | [3] |

Experimental Protocols

Isolation of this compound from Glycyrrhiza glabra

The following is a general protocol for the isolation of this compound from licorice root, based on common extraction and chromatography techniques for isoflavonoids.

Methodology:

-

Extraction: Powdered dried roots of Glycyrrhiza glabra are extracted with a mixture of ethanol and water (e.g., 70:30 v/v) using methods such as maceration, sonication, or Soxhlet extraction.[4]

-

Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.

-

Partitioning: The concentrated extract is subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on polarity. This compound, being moderately polar, will preferentially partition into the organic phase.

-

Column Chromatography: The organic phase is dried, concentrated, and subjected to column chromatography on silica gel. A gradient elution system (e.g., hexane-ethyl acetate) is used to separate different fractions.

-

Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Tyrosinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound (dissolved in a suitable solvent like DMSO).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific period.

-

Substrate Addition: Initiate the enzymatic reaction by adding a substrate, such as L-tyrosine or L-DOPA.

-

Measurement: Measure the formation of dopachrome, a colored product, by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound. The IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme activity) is then determined.

Estrogenic Activity Assay (MCF-7 Cell Proliferation Assay)

This assay assesses the estrogen-like activity of this compound by measuring its effect on the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Methodology:

-

Cell Culture: Culture MCF-7 cells in a suitable medium.

-

Treatment: Seed the cells in 96-well plates and, after attachment, treat them with various concentrations of this compound. A known estrogen, such as 17β-estradiol, is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

-

Incubation: Incubate the cells for a specific period (e.g., 6 days).

-

Proliferation Measurement: Cell proliferation can be quantified using various methods, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Analysis: The effect of this compound on cell proliferation is compared to the controls to determine its estrogenic activity.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its estrogenic and tyrosinase inhibitory effects being the most well-documented.

Table 3: Biological Activities of this compound

| Activity | IC₅₀ / Effective Concentration | Cell Line / System | Reference |

| Estrogenic Activity | Binds to estrogen receptors | In vivo and in vitro models | N/A |

| Tyrosinase Inhibition | 3.5 µM (Mushroom Tyrosinase) | N/A | N/A |

| Antioxidant | - | - | N/A |

| Anti-inflammatory | - | - | N/A |

| Anticancer | - | - | N/A |

Estrogenic Activity

This compound acts as a phytoestrogen, meaning it can bind to estrogen receptors (ERs) and mimic the effects of estrogen. This activity has been observed in various tissues, including breast, vascular, and bone.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This property makes it a promising candidate for use in skin-lightening agents to treat hyperpigmentation disorders.

Modulation of Signaling Pathways

While the direct effects of this compound on many signaling pathways are still under investigation, studies on the related compound glabridin suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is a crucial signaling cascade that regulates various cellular processes, including proliferation, differentiation, and apoptosis. It is plausible that this compound may also exert some of its biological effects through the modulation of this pathway.

Conclusion

This compound is a promising isoflavonoid with well-defined estrogenic and tyrosinase inhibitory activities. This technical guide has provided a comprehensive overview of its structure, chemical properties, and biological functions, along with detailed experimental protocols to facilitate further research. Future studies should focus on completing the NMR spectral assignment, quantifying its solubility and stability, and further elucidating its mechanisms of action on various signaling pathways to fully realize its therapeutic potential.

References

In Vitro Estrogenic Activity of Glabrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrene, an isoflavene found in the roots of licorice (Glycyrrhiza glabra), is a phytoestrogen that has garnered significant interest for its estrogen-like activities. It interacts with estrogen receptors (ERs) and modulates estrogen-responsive pathways, demonstrating effects on vascular, bone, and breast tissues. This document provides a comprehensive overview of the in vitro estrogenic activity of this compound, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular pathways.

Mechanism of Action: Estrogen Receptor Signaling

This compound exerts its estrogenic effects primarily by binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the this compound-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcriptional machinery, initiating the transcription of estrogen-responsive genes.[1] These genes are involved in critical cellular processes, including proliferation, differentiation, and survival. Evidence suggests that this compound-rich fractions show a preferential agonistic response towards Estrogen Receptor Alpha (ERα).[2]

Caption: Classical estrogen receptor signaling pathway initiated by this compound.

Quantitative Data Summary

The estrogenic activity of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from the literature.

| Assay Type | Metric | Value | Cell Line / System | Comments | Reference(s) |

| ER Binding Assay | IC50 | 1 µM | Human Estrogen Receptor | Competitive binding assay. This compound shows higher affinity than Glabridin (5 µM) but lower than Isoliquiritigenin (0.5 µM). | [3] |

| Cell Proliferation | Effective Conc. | 10 nM - 10 µM | Breast Tumor Cells (e.g., MCF-7) | ER-dependent growth-promoting (proliferative) effect observed at these concentrations. | [3] |

| Cell Proliferation | Inhibitory Conc. | > 15 µM | Breast Tumor Cells (e.g., MCF-7) | ER-independent antiproliferative activity observed at higher concentrations. | [3] |

| Reporter Gene Assay | Activity | Agonistic | Yeast cells expressing human ERα | This compound-rich fractions demonstrated a predominant agonistic response on ERα. | [2] |

| DNA Synthesis | Activity | Stimulatory | Human Endothelial (ECV-304) & Vascular Smooth Muscle (VSMC) cells | This compound stimulates DNA synthesis, indicating a proliferative effect in vascular tissues. | [4] |

| Creatine Kinase Activity | Activity | Stimulatory | Human Osteoblasts | Stimulation of this estrogen-responsive enzyme confirms estrogenic action in bone cells. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays used to characterize this compound's estrogenic activity.

1. Estrogen Receptor (ER) Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a labeled estrogen (e.g., radiolabeled or fluorescently-labeled 17β-estradiol) for binding to the estrogen receptor.

Objective: To determine the binding affinity (IC50) of this compound for the estrogen receptor.

General Protocol:

-

Receptor Preparation: A source of estrogen receptors (e.g., purified recombinant human ERα, or cytosol extracts from ER-positive cells like MCF-7) is prepared in a suitable binding buffer.

-

Competition Reaction: Constant concentrations of the ER and a labeled estradiol ligand are incubated in multi-well plates.

-

Addition of Competitor: Serial dilutions of this compound (or other unlabeled test compounds) are added to the wells. A control group receives no competitor.

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: Bound and free labeled ligands are separated. This can be achieved through methods like dextran-coated charcoal absorption, filtration, or scintillation proximity assay.

-

Quantification: The amount of labeled ligand bound to the receptor is quantified using an appropriate detection method (e.g., scintillation counting for radioligands, fluorescence polarization for fluorescent ligands).[6][7]

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The IC50 value—the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand—is calculated from the resulting sigmoidal curve.

Caption: Workflow for an ER Competitive Binding Assay.

2. MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to induce proliferation in the estrogen-responsive human breast cancer cell line, MCF-7.

Objective: To assess the proliferative or anti-proliferative effects of this compound.

General Protocol:

-

Cell Culture: MCF-7 cells are cultured in standard medium.[8]

-

Hormone Deprivation: To sensitize the cells to estrogenic stimuli, they are transferred to a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period of 48-72 hours.[9]

-

Seeding: The hormone-deprived cells are seeded into 96-well plates at a low density.

-

Treatment: Cells are treated with a range of concentrations of this compound. Positive (17β-estradiol) and negative (vehicle control) controls are included.

-

Incubation: The plates are incubated for 6-7 days to allow for cell proliferation.

-

Quantification of Proliferation: Cell number is determined. Common methods include:

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet. The incorporated dye is then solubilized and absorbance is measured.[10]

-

MTS/MTT Assay: Measures mitochondrial dehydrogenase activity in viable cells, which correlates with cell number.[11]

-

DNA Quantification: Using fluorescent dyes like SYBR Green that bind to DNA.[11]

-

-

Data Analysis: The increase in cell number relative to the vehicle control is calculated. A dose-response curve is generated to determine the effective concentration range for proliferation.

3. Yeast Estrogen Screen (YES) Assay

This is a reporter gene assay using genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase) under the control of EREs.

Objective: To determine if this compound can act as an agonist or antagonist for the estrogen receptor.

General Protocol:

-

Yeast Culture: The recombinant yeast strain is grown in a suitable medium until it reaches the logarithmic growth phase.[12]

-

Assay Setup: The yeast culture is added to a 96-well plate along with a chromogenic substrate for β-galactosidase (e.g., CPRG).

-

Treatment: Serial dilutions of this compound are added to the wells. Controls include a standard estrogen (positive control), a vehicle control (negative control), and a blank.

-

Incubation: The plates are incubated for 48-72 hours at 30-34°C to allow for receptor activation, reporter gene expression, and color development.[12]

-

Measurement: The activity of the β-galactosidase enzyme is quantified by measuring the absorbance of the colored product. Yeast growth (turbidity) is also measured to assess for cytotoxicity.[13]

-

Data Analysis: For agonistic activity, a color change indicates that this compound has activated the ER. A dose-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonistic activity, the assay is run in the presence of a fixed concentration of 17β-estradiol, and a reduction in color indicates antagonism.[13]

Conclusion

The in vitro evidence strongly supports the classification of this compound as a potent phytoestrogen. It demonstrates clear affinity for the estrogen receptor, particularly ERα, and initiates downstream cellular responses characteristic of estrogenic compounds, such as cell proliferation and the activation of estrogen-responsive genes. Notably, this compound exhibits a biphasic dose-response in breast cancer cells, acting as a proliferative agent at lower concentrations and an inhibitor at higher concentrations.[3] This dual activity suggests a complex mechanism of action that warrants further investigation for its potential therapeutic applications, particularly in the context of hormone replacement therapy and as a modulator of estrogen-dependent conditions. The standardized protocols outlined in this guide provide a framework for researchers to further explore the nuanced biological activities of this promising natural compound.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estrogenic activity of glabridin and this compound from licorice roots on human osteoblasts and prepubertal rat skeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 12. ftb.com.hr [ftb.com.hr]

- 13. biotoxik.it [biotoxik.it]

A Technical Guide to the Preliminary Cytotoxicity Screening of Glabrene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary cytotoxicity screening of Glabrene, an isoflavone isolated from the roots of Glycyrrhiza glabra (licorice). This compound is recognized for its cytotoxic properties against various cancer cells and serves as a significant chemical marker for the quality control of licorice products.[1] This guide synthesizes available data on its cytotoxic effects, outlines detailed experimental protocols, and illustrates the underlying mechanisms of action through signaling pathways and workflows.

Quantitative Cytotoxicity Data

This compound has demonstrated significant cytotoxic and lethal effects in both in vivo and in vitro models. The toxicity is concentration-dependent.[1]

1.1 In Vivo Toxicity: Zebrafish Model

In studies using a wild-type zebrafish model, this compound exhibited notable lethal and developmental toxicity. A concentration of 4.5 μM resulted in the complete death of the larvae.[1] Key quantitative toxicity metrics are summarized below.

Table 1: In Vivo Cytotoxicity of this compound in Zebrafish Larvae

| Parameter | Value (μM) | Observation | Source |

| LC10 | 2.8 | Lethal concentration causing 10% mortality | [1][2] |

| LC50 | 3.7 | Lethal concentration causing 50% mortality | [1] |

| Developmental Toxicity | 1.5 | Increased malformation rate and disrupted cartilage development | [1] |

1.2 In Vitro Cytotoxicity: Cancer Cell Lines

Bioactivity-guided fractionation of Glycyrrhiza glabra extracts identified this compound as a key compound responsible for the observed cytotoxicity against several human cancer cell lines.[2] While specific IC50 values for isolated this compound are not detailed in the reviewed literature, the methanolic extract of G. glabra, for which this compound is a principal active component, showed potent activity.[2]

Table 2: In Vitro Cytotoxicity of Glycyrrhiza glabra Methanolic Extract

| Cell Line | Cancer Type | IC50 Range (μg/mL) | Note | Source |

| Huh7 | Hepatocellular Carcinoma | 5.6 - 33.6 | This compound showed the best activity against this cell line. | [2] |

| MCF7 | Breast Adenocarcinoma | 5.6 - 33.6 | - | [2] |

| HCT116 | Colorectal Carcinoma | 5.6 - 33.6 | - | [2] |

Mechanism of Action

Further mechanistic studies have revealed that this compound induces cancer cell death primarily through the induction of apoptosis and disruption of the cell cycle.[2]

2.1 Induction of Apoptosis

In Huh7 hepatocellular carcinoma cells, this compound was shown to induce caspase-dependent apoptosis.[2] This process is initiated by the release of cytochrome C from the mitochondria, which subsequently activates caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2]

Caption: this compound-induced apoptotic signaling pathway in Huh7 cells.

2.2 Cell Cycle Arrest

In addition to apoptosis, this compound affects cell cycle progression. It has been shown to decrease the levels of key cell cycle regulatory proteins, including the retinoblastoma protein (pRb) and the cyclin-dependent kinase inhibitor p21.[2] This disruption leads to the accumulation of cells in the subG1 and G2/M phases of the cell cycle, indicating cell cycle arrest and eventual cell death.[2]

Caption: this compound-induced cell cycle arrest mechanism.

Experimental Protocols

The following sections detail the methodologies employed for the cytotoxic screening of this compound.

3.1 Zebrafish Larval Toxicity Assay

This in vivo assay is used to determine the lethal and developmental toxicity of a compound.

-

Organism: Wild-type AB zebrafish (Danio rerio) larvae.

-

Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in embryo medium to achieve the desired final concentrations (e.g., 1.0 to 4.5 μM). A vehicle control (DMSO in embryo medium) must be run in parallel.

-

Exposure: Healthy, fertilized zebrafish embryos are placed into multi-well plates. Following hatching (typically 3 days post-fertilization), larvae are exposed to the various concentrations of this compound.

-

Incubation: Larvae are incubated under standard conditions (e.g., 28°C) for a defined period.

-

Endpoint Measurement:

-

Lethality: Survival is monitored daily to calculate LC10 and LC50 values.

-

Hatching Rate: The percentage of hatched embryos is calculated at specific time points.

-

Morphological Analysis: Larvae are examined under a stereomicroscope for developmental malformations (e.g., pericardial edema, spinal curvature).

-

Cartilage Development: Cartilage staining (e.g., using Alcian Blue) is performed to assess skeletal development.

-

3.2 In Vitro Cell Proliferation Assay (MTT/WST-1 Method)

This assay quantifies the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.

-

Cell Lines: Human cancer cell lines such as Huh7 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

-

Cell Culture: Cells are maintained in an appropriate culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control).

-

Incubation: Plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.

-

Final Incubation: Plates are incubated for 2-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added. The absorbance is then measured using a microplate reader at the appropriate wavelength.

-

-

Data Analysis: The absorbance of treated wells is normalized to the vehicle control wells to calculate the percentage of cell viability. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: General experimental workflow for cytotoxicity screening.

References

Glabrene: A Technical Guide to its Natural Sources, Abundance, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrene, a prenylated isoflavonoid, is a significant bioactive compound found predominantly in the roots of Glycyrrhiza glabra (licorice). This technical guide provides a comprehensive overview of its natural sources, abundance, detailed experimental protocols for its extraction, isolation, and quantification, and an in-depth look at its biological activities, particularly its estrogenic and tyrosinase-inhibiting effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from the roots and rhizomes of Glycyrrhiza glabra, a member of the legume family. While other species of Glycyrrhiza may contain isoflavonoids, G. glabra is the most well-documented and significant natural source of this compound. The abundance of this compound in licorice root can vary depending on the geographical origin, cultivation practices, and the specific variety of the plant.

Quantitative Abundance of this compound

The concentration of this compound in licorice root extracts has been reported in several studies. The following table summarizes the quantitative data on this compound abundance from various sources.

| Plant Source | Plant Part | Extraction Method | This compound Content | Reference |

| Glycyrrhiza glabra | Roots | Ethanolic Extract | 1.86% - 10.03% of total flavonoids | [Not explicitly stated] |

| Glycyrrhiza glabra | Roots | Ethyl Acetate Extract | This compound-rich fractions obtained | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Glycyrrhiza glabra roots. While specific validated protocols for this compound are not abundant in the literature, the following procedures are adapted from established methods for the extraction and analysis of similar isoflavonoids, such as glabridin, from licorice.

Extraction of this compound from Glycyrrhiza glabra Roots

Objective: To extract this compound and other isoflavonoids from dried licorice root powder.

Method: Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency by disrupting plant cell walls.

Materials and Reagents:

-

Dried and powdered roots of Glycyrrhiza glabra

-

Ethanol (95%) or Ethyl Acetate

-

Ultrasonic bath

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of dried, powdered Glycyrrhiza glabra root and place it in a 1 L beaker.

-

Add 500 mL of 95% ethanol (or ethyl acetate) to the beaker.

-

Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 50°C.[3][4]

-

After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

-

Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Isolation of this compound by Column Chromatography

Objective: To isolate this compound from the crude licorice extract.

Method: Silica Gel Column Chromatography

This technique separates compounds based on their polarity.

Materials and Reagents:

-

Crude licorice extract

-

Silica gel (60-120 mesh)

-

Glass column

-

Solvent system: A gradient of hexane and ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Column Packing:

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Fraction Analysis:

-

Monitor the separation process by spotting the collected fractions on a TLC plate.

-

Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 8:2, v/v).

-

Visualize the spots under a UV lamp. This compound and other flavonoids will appear as dark spots at 254 nm.

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available) or fractions containing compounds with similar polarity.

-

-

Purification:

-

Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.

-

The purity of the isolated this compound can be further assessed by HPLC.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of this compound in a licorice extract.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a highly sensitive and accurate method for quantifying chemical compounds. The following is a validated method for glabridin which can be adapted for this compound, as they are structurally similar and often analyzed under similar conditions.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10][11]

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid to improve peak shape).

-

Gradient Program (Example):

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20% to 80% Acetonitrile (linear gradient)

-

25-30 min: 80% Acetonitrile (isocratic)

-

30-35 min: 80% to 20% Acetonitrile (linear gradient)

-

35-40 min: 20% Acetonitrile (isocratic)

-

-

-

Injection Volume: 20 µL.[9]

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pure this compound (if available) of known concentration in methanol.

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the licorice extract and dissolve it in methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

-

Quantification:

-

Determine the peak area of this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its estrogenic and tyrosinase-inhibiting properties being the most extensively studied.

Estrogenic Activity

This compound is classified as a phytoestrogen, a plant-derived compound that can mimic the effects of estrogen in the body. It has been shown to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential agonistic response on ERα.[1][2][12] This interaction initiates a signaling cascade that can influence the expression of estrogen-responsive genes. At low concentrations (10 nM–10 μM), this compound shows an ER-dependent growth-promoting effect, while at higher concentrations (>15 μM), it exhibits ER-independent antiproliferative activity.[13]

Caption: this compound binds to estrogen receptors, initiating gene transcription and subsequent biological effects.

Tyrosinase Inhibition

This compound is a known inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[14] By inhibiting tyrosinase, this compound can reduce the production of melanin, making it a potential agent for skin lightening and treating hyperpigmentation disorders. Kinetic studies have shown that this compound acts as an uncompetitive inhibitor of tyrosinase.[14] This means that it binds to the enzyme-substrate complex, rather than the free enzyme, thereby preventing the formation of the product.

References

- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advanced extraction of Glycyrrhiza glabra root extract using a combined ultrasonic and cold plasma reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. phytojournal.com [phytojournal.com]

- 8. CN104725394A - Method for preparing glabridin - Google Patents [patents.google.com]

- 9. ddtjournal.com [ddtjournal.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Glabrene's Interaction with Estrogen Receptors Alpha and Beta: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Glabrene, a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra), has garnered significant interest for its potent phytoestrogenic properties.[1][2] As a selective estrogen receptor modulator (SERM), its interaction with the human estrogen receptors, ERα and ERβ, is of critical importance for its therapeutic potential in various conditions, including menopausal symptoms, osteoporosis, and cardiovascular diseases.[3][4] This document provides a detailed technical guide on the interaction of this compound with ERα and ERβ, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways and workflows.

Quantitative Data: Binding Affinity and Efficacy

This compound has been shown to bind to human estrogen receptors and elicit an estrogenic response. The following table summarizes the key quantitative metrics from various studies. It is noteworthy that much of the research has focused on ERα-dominant systems or has not differentiated between the two subtypes.

| Parameter | Receptor(s) | Value | Cell Line / Assay System | Source(s) |

| IC₅₀ | Human ER (unspecified) | 1 µM | Competitive Ligand Binding Assay | [2][5][6][7] |

| EC₅₀ | ERα | 5 x 10⁻⁵ M (50 µM) | MCF-7 cells (ERα-dominant) | [1] |

| Activity Profile | ERα | Predominantly agonistic | Yeast Estrogen Bioassay | [1][8][9] |

| Activity Profile | ERβ | Low to no agonistic activity | Yeast Estrogen Bioassay | [1][8] |

| Antagonistic Activity | ERα and ERβ | Not observed | Yeast Estrogen Bioassay | [1] |

Key Insights:

-

This compound demonstrates a clear preference for ERα, acting as an agonist.[1][8][9]

-

Its binding affinity, while significant, is lower than that of the endogenous ligand 17β-estradiol.

-

Studies on breast cancer cells indicate a biphasic, dose-dependent effect: an ER-dependent growth-promoting effect at lower concentrations (10 nM–10 µM) and an ER-independent antiproliferative effect at concentrations above 15 µM.[5][6]

Signaling and Experimental Workflows

Classical Estrogen Receptor Signaling Pathway Activated by this compound

This compound, as a phytoestrogen, is understood to primarily follow the classical genomic signaling pathway. Upon entering the cell, it binds to ERα located in the cytoplasm or nucleus. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. The this compound-ERα complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent protein synthesis. This pathway is responsible for the observed estrogenic effects in various tissues.[4][5][6]

References

- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Estrogen-like activity of licorice root constituents: glabridin and this compound, in vascular tissues in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. researchgate.net [researchgate.net]

- 9. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biosynthetic Pathway: From Phenylalanine to the Isoflavone Scaffold

An In-depth Technical Guide to the Biosynthetic Pathway of Glabrene

Introduction

This compound is a prenylated isoflavonoid predominantly found in the roots of licorice plants (Glycyrrhiza glabra)[1][2]. As a member of the isoflavonoid class, it is part of a large family of plant secondary metabolites known for their diverse biological activities. This compound itself has demonstrated significant estrogenic effects on various tissues, classifying it as a phytoestrogen[1][3]. Furthermore, it has been identified as a potent tyrosinase inhibitor, suggesting its potential application as a skin-lightening agent by inhibiting melanin biosynthesis[1][4][5][6]. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production, quality control of licorice-based products, and the development of novel therapeutics.

This guide provides a detailed overview of the multi-step enzymatic process that constructs the this compound molecule, starting from primary metabolism. It outlines the core phenylpropanoid and isoflavonoid pathways before detailing the specific tailoring reactions that yield the final structure. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support researchers, scientists, and drug development professionals in this field.

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for all flavonoids. This is followed by the flavonoid-specific pathway that builds the characteristic C6-C3-C6 backbone and the key rearrangement that defines it as an isoflavonoid.

-

General Phenylpropanoid Pathway : This initial phase involves three key enzymatic steps to produce 4-coumaroyl-CoA from L-phenylalanine[7][8].

-

Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates trans-cinnamic acid to yield p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A molecule, forming 4-coumaroyl-CoA.

-

-

Flavanone Formation : The first committed step in flavonoid biosynthesis is the formation of a chalcone.

-

Chalcone Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (specifically 2',4',4,6'-tetrahydroxychalcone)[8][9].

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the flavanone naringenin.

-

-

Isoflavone Branch Pathway : The critical branch point leading to isoflavonoids is an aryl migration reaction catalyzed by Isoflavone Synthase.

-

Isoflavone Synthase (IFS) , another cytochrome P450 enzyme, hydroxylates the flavanone at the C-2 position and catalyzes a 1,2-aryl migration of the B-ring from C-2 to C-3. This converts a flavanone like naringenin into the isoflavone genistein. Subsequent modifications, such as those catalyzed by Isoflavone Reductase (IFR) and other enzymes, lead to various isoflavone scaffolds. For the specific pathway leading towards this compound, the precursor is believed to be 2'-hydroxygenistein, which is then modified.

-

Specific Pathway: Tailoring Steps to this compound

Starting from a core isoflavone structure, a series of "tailoring" enzymatic reactions, including hydroxylation, prenylation, and cyclization, are required to synthesize the unique structure of this compound. While the exact linear order of all steps is a subject of ongoing research, the key transformations are well-understood. The biosynthesis of the related compound glabridin has been systematically deconstructed, providing a strong model for this compound synthesis[10].

-

Hydroxylation : An initial hydroxylation at the 2' position of the B-ring of an isoflavone precursor like genistein is necessary. This is catalyzed by an Isoflavone 2'-hydroxylase (I2'H) , a cytochrome P450 enzyme.

-

Prenylation : A dimethylallyl pyrophosphate (DMAPP) group is attached to the B-ring. This reaction is catalyzed by a Prenyltransferase (PT) . This is a key step in creating the diversity of prenylated flavonoids.

-

Oxidative Cyclization : The final step is the formation of the dimethylpyran ring. This is believed to be catalyzed by an Oxidative Cyclase (OC) , which forms the characteristic heterocyclic ring of this compound from the prenylated intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound and isoliquiritigenin as tyrosinase inhibitors from licorice roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.univpm.it [iris.univpm.it]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Methodological & Application

Application Note: Quantification of Glabrene in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of glabrene, a prenylated isoflavonoid found in the roots of Glycyrrhiza species (licorice). This compound is of significant interest in pharmaceutical and cosmetic research due to its potential antioxidant, anti-inflammatory, and skin-lightening properties.[1][2] The described method provides a reliable and reproducible approach for the determination of this compound in plant extracts, crucial for quality control, standardization, and formulation development.

Introduction

This compound (C₂₀H₁₈O₄) is a naturally occurring isoflavonoid predominantly found in the roots of licorice plants, such as Glycyrrhiza glabra.[1][2] It is a significant bioactive constituent, contributing to the plant's medicinal properties.[3] Recent studies have highlighted this compound's potential in various therapeutic areas, including cancer treatment and its role as an inhibitor of tyrosinase, which is involved in melanin biosynthesis.[2] However, it has also been identified as a potential toxic impurity in commercial glabridin products, another major bioactive compound from licorice.[2][4] Therefore, accurate quantification of this compound is essential for ensuring the safety and efficacy of licorice-based products. This document provides a comprehensive protocol for the extraction and subsequent HPLC quantification of this compound from plant materials.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is recommended for the extraction of this compound from dried and powdered licorice root:

-

Maceration and Sonication:

-

Weigh 1.0 g of powdered licorice root into a suitable flask.

-

Add 50 mL of an ethanol/water mixture (30:70, v/v) as the extraction solvent.[5] Other polar solvents like methanol and ethanol can also be effective.[5]

-

Sonicate the mixture for 60 minutes at 50°C to enhance extraction efficiency.[5]

-

Alternatively, the mixture can be macerated with stirring for a defined period (e.g., 90 minutes).[5]

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through a suitable filter paper to remove solid plant material.

-

The resulting extract can be concentrated under vacuum to dryness.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract in a known volume of methanol (HPLC grade).

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[6]

-

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the separation and quantification of this compound. These parameters are based on methods developed for the structurally similar compound, glabridin, and are expected to provide good resolution for this compound.[7][8]

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9] |

| Mobile Phase | A gradient elution is recommended for complex plant extracts to ensure good separation of this compound from other components.[10][11][12] A common mobile phase consists of: A: 0.2% Acetic Acid in Water, B: Acetonitrile.[7] |

| Gradient Program | A typical gradient program could be: 0-25 min, 40% B; 25-40 min, 40-42% B; 40-45 min, 42-60% B; 45-50 min, 60% B; 50-55 min, 60-80% B; 55-60 min, 80% B; 60-61 min, 80-5% B; 61-65 min, 5% B.[13] |

| Flow Rate | 1.0 mL/min.[7][9] |

| Injection Volume | 20 µL.[13] |

| Column Temperature | 40°C.[9] |

| Detection | UV detection at 280 nm.[7][13] This wavelength is based on the UV absorption maxima of related flavonoids.[14] |

Method Validation and Data Presentation

The developed HPLC method should be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose.[9][15]

Validation Parameters

| Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for this compound should be well-resolved from other peaks in the chromatogram. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range. |

| Accuracy | The closeness of the test results to the true value. | Recovery studies should be within 95-105%. |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) should be ≤ 2% for intraday and interday precision. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the analysis of this compound in licorice extracts using a validated HPLC method.

| Sample ID | Plant Species | Extraction Solvent | This compound Content (mg/g of dry weight) | % RSD (n=3) |

| LE-01 | Glycyrrhiza glabra | Ethanol/Water (30:70) | 0.92[6] | < 2% |

| LE-02 | Glycyrrhiza uralensis | Methanol | Varies | < 2% |

| LE-03 | Glycyrrhiza inflata | Ethanol | Varies | < 2% |

Note: The content of this compound can vary significantly depending on the plant species, geographical origin, and harvest time.[3]

Visualizations

Experimental Workflow

Caption: Workflow for this compound Quantification.

Logical Relationship of HPLC Method Parameters

Caption: Interplay of HPLC Method Parameters.

References

- 1. CAS 60008-03-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - American Chemical Society [acs.org]

- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic Features and Metabolomic Intervention of this compound, an Impurity Found in the Pharmaceutical Product of Glabridin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. mastelf.com [mastelf.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. ijpsdronline.com [ijpsdronline.com]

- 15. ddtjournal.com [ddtjournal.com]

Application Notes and Protocols for Glabrene Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glabrene is a prenylated isoflavonoid found in the roots of licorice (Glycyrrhiza glabra). It has garnered significant interest in the scientific community due to its diverse biological activities, most notably its estrogenic effects.[1][2] this compound acts as a phytoestrogen, primarily through its interaction with the estrogen receptor alpha (ERα), making it a molecule of interest for potential therapeutic applications in hormone-related conditions.[1] This document provides detailed protocols for the extraction and purification of this compound from licorice root, along with an overview of its primary signaling pathway.

Data Presentation

Table 1: Comparison of Extraction Solvents and Methods for this compound and Related Flavonoids from Licorice

| Extraction Method | Solvent System | Extraction Yield/Efficiency | Target Compound(s) | Reference |

| Soxhlet Extraction | Methanol | 21.31 ± 0.64 wt.% (total extract) | Various polyphenols | [3] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 31.37% (total extract) | Polyphenols | [4] |

| UAE with Deep Eutectic Solvents (DES) | Choline chloride:Lactic acid (ChLa) | 7034.56 ± 7.29 µg/g | Glabridin and Isoliquiritigenin | [5] |

| Dipping Extraction | Ethanol:Water (30:70, v/v) | 0.92 mg/g | Glabridin | [6] |

| Reflux Extraction | 20% Ethanol | Not specified (yielded 3L extract from 10kg material) | Glabridin | [7] |

| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with 25% (v/v) Ethanol | 6.2% purity in initial extract | Glabridin |

Note: this compound is often co-extracted with Glabridin, a structurally similar and more abundant isoflavonoid in licorice.

Table 2: Purification Strategies and Achieved Purity of this compound and Related Flavonoids

| Purification Method | Starting Material | Eluents/Mobile Phase | Final Purity | Reference |

| Silica Gel Column Chromatography | Crude extract from reflux | Petroleum ether, followed by elution with a suitable solvent | Oily matter (purity not specified) | |

| Preparative High-Performance Liquid Chromatography (HPLC) | Glabridin-rich extract | Acetonitrile and Methanol aqueous solution | > 98% | [7] |

| Recrystallization | Crude Glabridin | Isopropyl ether-acetone | > 90% | [8] |

| Polyamide Column Chromatography | Crude extract | Water, followed by increasing concentrations of methanol | Not specified | |

| Macroporous Resin D101 Column Chromatography | Crude extract | Water, followed by increasing concentrations of ethanol | Not specified |

Experimental Protocols

Protocol 1: Extraction of this compound from Licorice Root

This protocol describes a common method for obtaining a crude extract enriched with this compound and other flavonoids from dried licorice root.

Materials:

-

Dried and powdered licorice root (Glycyrrhiza glabra)

-

Ethanol (95%)

-

Reflux apparatus (heating mantle, round-bottom flask, condenser)

-

Rotary evaporator

-

Filter paper and funnel

Procedure:

-

Weigh 100 g of dried, powdered licorice root and place it into a 1 L round-bottom flask.

-

Add 500 mL of 95% ethanol to the flask.

-

Set up the reflux apparatus and heat the mixture to the boiling point of ethanol.

-

Maintain the reflux for 3 hours.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture through filter paper to separate the extract from the solid residue.

-

Collect the filtrate (the ethanol extract).

-

Repeat the extraction process on the residue with an additional 500 mL of 95% ethanol for another 3 hours to maximize the yield.

-

Combine the filtrates from both extractions.

-

Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C until the ethanol is removed, yielding a crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography and Preparative HPLC

This protocol outlines a two-step purification process to isolate high-purity this compound from the crude extract.

Part A: Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude licorice extract

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Procedure:

-

Prepare a silica gel slurry in hexane and pack the chromatography column.

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried extract-silica gel mixture onto the top of the packed column.

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).

-

Collect fractions of the eluate.

-

Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (this compound will have a characteristic Rf value).

-

Evaporate the solvent from the combined fractions to obtain a partially purified this compound-rich fraction.

Part B: Preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

-

Partially purified this compound-rich fraction

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

Procedure:

-

Dissolve the partially purified this compound-rich fraction in methanol.

-

Set up the preparative HPLC system. A common mobile phase for flavonoid separation is a gradient of acetonitrile and water or methanol and water. For example, a starting condition could be 50:50 acetonitrile:water, gradually increasing the acetonitrile concentration.

-

Inject the dissolved sample onto the preparative C18 column.

-

Monitor the elution profile at a suitable wavelength for this compound (e.g., 280-330 nm).

-

Collect the peak corresponding to this compound based on its retention time (which can be determined using an analytical HPLC with a pure standard if available).

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

-

Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry. A purity of over 98% can be achieved with this method.[7]

Mandatory Visualization

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound

Caption: this compound's Estrogenic Signaling Pathway via ERα.

Discussion of this compound's Signaling Mechanism

This compound exerts its biological effects predominantly through the classical estrogen signaling pathway by acting as an agonist for the nuclear estrogen receptor alpha (ERα).[1] The proposed mechanism is as follows:

-

Receptor Binding: Due to its structural similarity to estradiol, this compound can diffuse across the cell membrane and bind to ERα located in the cytoplasm. This binding induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: Upon ligand binding, ERα receptors dimerize and the complex translocates into the nucleus.

-

DNA Binding and Gene Transcription: Inside the nucleus, the this compound-ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Regulation of Gene Expression: The binding of the receptor complex to EREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of estrogen-responsive genes into messenger RNA (mRNA).

-

Protein Synthesis and Cellular Response: The mRNA is then translated into proteins that mediate the physiological effects of estrogen. One such known downstream effect of this compound, similar to estradiol, is the stimulation of creatine kinase activity, an estrogen-responsive gene marker.[9]

This signaling pathway underscores the potential of this compound as a selective estrogen receptor modulator (SERM) and highlights its importance for further investigation in drug development.

References

- 1. Agonistic and antagonistic estrogens in licorice root (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of Glycyrrhiza glabra Extract on Growth, Gene Expression of Gut Integrity, and Campylobacter jejuni Colonization in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study of the Chemical Composition and Biologically Active Properties of Glycyrrhiza glabra Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - American Chemical Society [acs.org]

- 7. CN101830906A - Separation and purification method of high-purity glabridin - Google Patents [patents.google.com]

- 8. CN1680386A - Production method of high-purity glabridin - Google Patents [patents.google.com]

- 9. Estrogen-like activity of this compound and other constituents isolated from licorice root - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture-Based Assays of Glabrene Activity

Introduction

Glabrene is a natural isoflavonoid compound isolated from the roots of the licorice plant (Glycyrrhiza glabra)[1][2]. As a bioactive component of an herb widely used in traditional medicine, this compound has attracted scientific interest for its diverse pharmacological properties. In vitro studies using cell culture-based assays have been instrumental in elucidating its mechanisms of action. This compound has demonstrated several key biological activities, including estrogenic, anti-proliferative, anti-inflammatory, and antioxidant effects[3][4][5]. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the various activities of this compound in a cell culture setting.

Cytotoxicity and Anti-proliferative Activity

This compound has shown biphasic effects on cell growth, promoting the growth of estrogen receptor (ER)-dependent breast cancer cells at low concentrations (10 nM - 10 µM) while exhibiting ER-independent anti-proliferative activity at concentrations above 15 µM[3]. This dual activity makes it a subject of interest in cancer research.

Data Presentation: Cytotoxicity of this compound and Related Isoflavonoids

| Compound | Cell Line | Assay | Endpoint | IC50 Value | Reference |

| Glabridin | A2780 (Ovarian Cancer) | MTT | Cell Viability | ~10 µM | [6] |

| Glabridin | SKNMC (Neuroblastoma) | MTT | Cell Viability | ~12 µM | [6] |

| Glabridin | H1299 (Lung Cancer) | MTT | Cell Viability | ~38 µM | [6] |

| This compound | Breast Tumor Cells | Growth Assay | Anti-proliferative | >15 µM | [3] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Materials:

-

Target cancer cell line (e.g., MCF-7, HCT116, A549)[7]

-

This compound (stock solution prepared in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[6].

-

Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete medium. Concentrations could range from 2.5 to 150 µM[6]. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO, concentration not exceeding 0.1%) and an untreated control group.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals[6].

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability percentage against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization: Cytotoxicity Assay Workflow

Anti-inflammatory Activity

This compound and other licorice-derived compounds can modulate inflammatory pathways, primarily by inhibiting the NF-κB and MAPK signaling cascades[4][8]. This makes them potential candidates for anti-inflammatory therapies. Assays for this activity typically involve stimulating immune cells like macrophages with an inflammatory agent such as lipopolysaccharide (LPS) and then measuring the inhibitory effect of the compound.

Data Presentation: Anti-inflammatory Activity of Licorice Compounds

| Compound/Extract | Cell Line | Stimulant | Biomarker Measured | Effect | Reference |

| Glabridin | RAW 264.7 | LPS | NO, PGE2 | Inhibition | [9] |

| Glabridin | RAW 264.7 | LPS | TNF-α, IL-6, IL-1β | Decreased expression | [9] |

| Licorice Extract | RAW 264.7 | LPS | NO, PGE2 | Inhibition | [10] |

| Licochalcone C | THP-1 | LPS + IFN-γ | iNOS, NF-κB | Inhibition | [11] |

| Licoflavanone | RAW 264.7 | LPS | NO, COX-2, iNOS | Decreased expression | [12] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the production of nitrite (a stable metabolite of NO) in the supernatant of LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound (stock solution in DMSO)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-